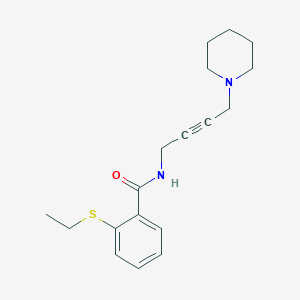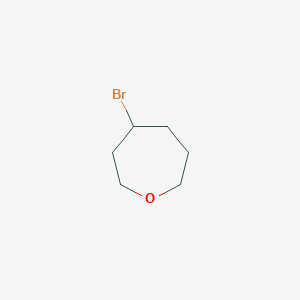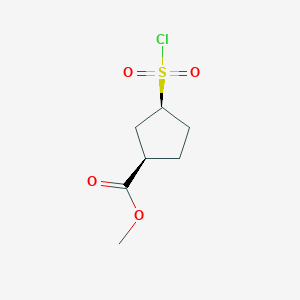
Methyl cis-3-(chlorosulfonyl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl cis-3-(chlorosulfonyl)cyclopentane-1-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceutical and agrochemical industries. MCC is a highly reactive molecule that can be synthesized using various methods, and its mechanism of action involves the inhibition of specific enzymes in living organisms.
Scientific Research Applications
Analytical Chemistry and Environmental Monitoring Research has developed methods for determining pyrethroid metabolites in human urine, including compounds structurally related to cyclopentane derivatives. These methods involve solid-phase extraction and gas chromatography-tandem mass spectrometry, highlighting the relevance of cyclopentane derivatives in monitoring exposure to environmental chemicals (Arrebola et al., 1999).
Organic Synthesis and Catalysis In the field of organic synthesis, cyclopentane derivatives have been used as catalysts or intermediates in various reactions. For example, tetraphosphine/palladium-catalyzed Heck reactions of aryl halides with disubstituted alkenes involve similar cyclopentane derivatives, demonstrating their utility in forming carbon-carbon bonds efficiently (Kondolff et al., 2003). Additionally, cyclopentane and its derivatives have been studied for their thermodynamic properties, verifying concepts like pseudorotation, which is essential for understanding molecular behavior in various chemical processes (McCullough et al., 1959).
Materials Science Cyclopentane derivatives are also explored in materials science, particularly in the synthesis of polymers. For instance, polymerization of cyclopentene using metallocene catalysts to produce poly(cis-1,3-cyclopentane) showcases the importance of these compounds in developing new materials with specific properties (Kelly et al., 1994).
properties
IUPAC Name |
methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-2-3-6(4-5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCXMCADYKZPW-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,3S)-3-chlorosulfonylcyclopentane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)
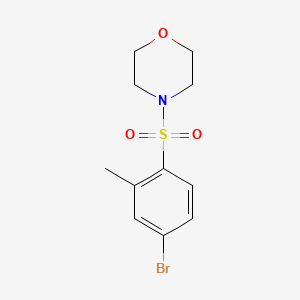
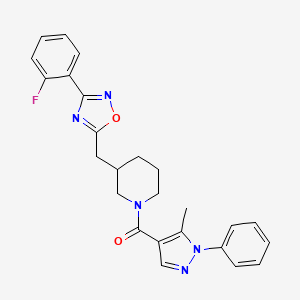
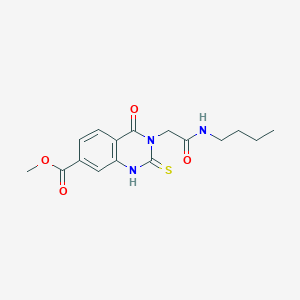
![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2702855.png)
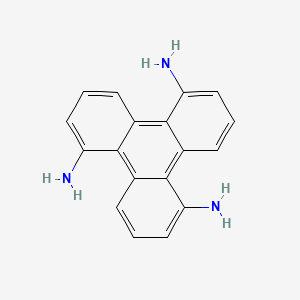
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702859.png)
![Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2702860.png)
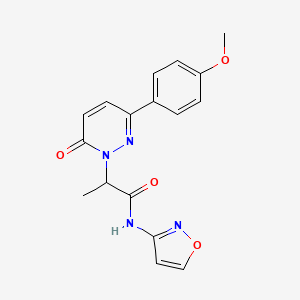
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)
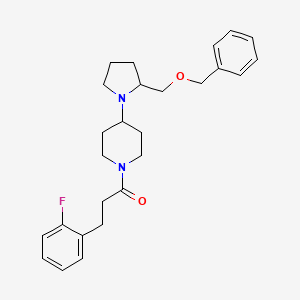
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702864.png)
